9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl- is a synthetic organic compound belonging to the anthraquinone family. Its molecular formula is and it possesses a molecular weight of approximately 252.23 g/mol. The compound features a fused three-ring structure characteristic of anthracenes, with two fluorine atoms and two methyl groups substituting at specific positions on the anthraquinone skeleton. This unique arrangement contributes to its potential biological activities and applications in various fields.
Research has indicated that 9,10-anthracenedione derivatives exhibit notable biological activities, particularly in anticancer research. The compound has been studied for its potential as an intercalating agent that can bind to DNA and inhibit replication. Some studies suggest that it may induce cytotoxic effects through the generation of reactive oxygen species and by interfering with cellular signaling pathways.
The synthesis of 9,10-anthracenedione, 1,4-difluoro-5,8-dimethyl- typically involves several steps:
9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl- has several applications:
Studies have shown that 9,10-anthracenedione derivatives interact with biomolecules such as DNA and proteins. These interactions often lead to structural changes in DNA, which may contribute to its cytotoxic effects. Additionally, research indicates that these compounds can modulate enzyme activity related to drug metabolism and detoxification processes.
Several compounds share structural similarities with 9,10-anthracenedione, 1,4-difluoro-5,8-dimethyl-, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
9,10-Anthracenedione | Base structure without substitutions | |
1,4-Diamino-5,8-dihydroxyanthraquinone | Contains amino groups; used in dyeing | |
1,8-Dihydroxyanthraquinone | Hydroxy groups at different positions; used in pharmaceuticals | |
1,4-Bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione | Alkylamino side chains; potential anticancer activity |
The uniqueness of 9,10-anthracenedione, 1,4-difluoro-5,8-dimethyl- lies in its specific fluorination and methylation patterns which influence its reactivity and biological activity compared to other anthraquinone derivatives.